N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
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Description
N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.16814520 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within the cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide are not fully explored yet. Related compounds have shown significant interactions with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Cellular Effects
While specific cellular effects of this compound are not documented, related compounds have shown significant cytotoxic activities against various cancer cell lines . For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have also been reported to induce significant alterations in cell cycle progression and apoptosis within HCT cells .
Molecular Mechanism
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This inhibition can lead to the arrest of cell proliferation, which is a potential mechanism for their anticancer activity .
Temporal Effects in Laboratory Settings
Related compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to control drugs .
Dosage Effects in Animal Models
Related compounds have shown promising cytotoxicity against tested cancer cell lines .
Metabolic Pathways
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation .
Transport and Distribution
Related compounds have shown significant interactions with various enzymes and proteins .
Subcellular Localization
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This suggests that these compounds may localize to the nucleus where cell cycle regulation occurs.
Properties
IUPAC Name |
N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-14-21-18-17(11-20-23(18)2)19(22-14)25-10-9-16(12-25)24(3)28(26,27)13-15-7-5-4-6-8-15/h4-8,11,16H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCITKQZYXGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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